N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C25H21BrN4O3 and a molecular weight of 505.375 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its intricate structure, which includes a pyrazole ring, a benzylidene group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The synthetic route typically includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole core.
Introduction of the Benzylidene Group: The benzylidene moiety is introduced through a condensation reaction with an aldehyde.
Functionalization with Bromine and Hydroxyl Groups: Bromination and hydroxylation are carried out using specific reagents and conditions to achieve the desired substitution pattern.
Chemical Reactions Analysis
N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
5-BENZYLIDENE-3-HEXANOYL TETRAMIC ACID: This compound shares a benzylidene group but differs in its core structure and functional groups.
4,4′-(ARYLMETHYLENE)BIS(3-METHYL-1-PHENYL-1H-PYRAZOL-5-OLS): These derivatives have a similar pyrazole core but differ in their substitution patterns and overall structure.
The uniqueness of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.
Properties
CAS No. |
634896-61-0 |
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Molecular Formula |
C25H21BrN4O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21BrN4O3/c1-16-2-4-17(5-3-16)15-33-21-9-6-18(7-10-21)22-13-23(29-28-22)25(32)30-27-14-19-12-20(26)8-11-24(19)31/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+ |
InChI Key |
MBIBCJHVVJSFCV-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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